4-Methoxy-4'-thiomethylbenzophenone
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Overview
Description
4-Methoxy-4’-thiomethylbenzophenone is an organic compound with the molecular formula C15H14O2S It is characterized by the presence of a methoxy group (-OCH3) and a thiomethyl group (-SCH3) attached to the benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-4’-thiomethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-methoxybenzoyl chloride with 4-methylthiophenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of 4-Methoxy-4’-thiomethylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: 4-Methoxy-4’-thiomethylbenzophenone can undergo oxidation reactions, where the thiomethyl group is converted to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and thiomethyl groups can participate in nucleophilic substitution reactions. For instance, the methoxy group can be replaced by a hydroxyl group using strong acids like hydrobromic acid (HBr).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: HBr, NaOH
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Secondary alcohols
Substitution: Hydroxy derivatives
Scientific Research Applications
4-Methoxy-4’-thiomethylbenzophenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-Methoxy-4’-thiomethylbenzophenone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and thiomethyl groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
4-Methoxybenzophenone: Lacks the thiomethyl group, making it less versatile in certain chemical reactions.
4,4’-Dimethoxybenzophenone: Contains two methoxy groups, which can affect its reactivity and applications differently.
4-Methylthiobenzophenone:
Uniqueness: 4-Methoxy-4’-thiomethylbenzophenone is unique due to the presence of both methoxy and thiomethyl groups, which provide a balance of electronic and steric effects. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
(4-methoxyphenyl)-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBNMEDIJUBJMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614399 |
Source
|
Record name | (4-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10614399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54118-72-8 |
Source
|
Record name | (4-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10614399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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